molecular formula C4H8ClN3O B185277 5-Methoxy-1H-pyrazol-3-amine hydrochloride CAS No. 110884-53-2

5-Methoxy-1H-pyrazol-3-amine hydrochloride

Cat. No.: B185277
CAS No.: 110884-53-2
M. Wt: 149.58 g/mol
InChI Key: DGQKDUCZHJKMGR-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both methoxy and amino groups on the pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-pyrazol-3-amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the methoxy and amino groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and solvent recycling. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, substituted pyrazoles, and reduced amine derivatives. These products can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

5-Methoxy-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methoxypyrazole: Similar in structure but lacks the hydrochloride salt form.

    5-Amino-1-methylpyrazole: Contains an amino group at the 5-position and a methyl group at the 1-position.

    3,5-Dimethoxypyrazole: Contains methoxy groups at both the 3 and 5 positions

Uniqueness

5-Methoxy-1H-pyrazol-3-amine hydrochloride is unique due to the presence of both methoxy and amino groups on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3-methoxy-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-8-4-2-3(5)6-7-4;/h2H,1H3,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQKDUCZHJKMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559705
Record name 3-Methoxy-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110884-53-2
Record name 3-Methoxy-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-pyrazol-3-amine hydrochloride
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